molecular formula C10H11N3OS2 B1487090 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-50-3

6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487090
CAS No.: 2097967-50-3
M. Wt: 253.3 g/mol
InChI Key: HPNQYUOBQKGFDW-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for research use only. This molecule integrates two privileged pharmacophores: a pyrimidin-4(3H)-one core and a 2,4-dimethylthiazole ring. The thiazole scaffold is a biologically active structure present in numerous FDA-approved drugs and is frequently explored in the development of novel anticancer agents . Similarly, pyrimidine-based structures are well-established in drug discovery, with derivatives demonstrating potent antitumor activities against a range of human cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic agents like 5-fluorouracil . The specific structural motif of a thiazole ring linked to a pyrimidine system is recognized in scientific literature as a valuable framework for designing protein kinase inhibitors . Such compounds have been investigated as novel therapeutic classes capable of inhibiting cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 , which are pivotal regulators of the cell cycle and are implicated in the proliferation of various cancers. The presence of the methylthio (S-CH3) group on the pyrimidine ring can influence the compound's electronic properties and serve as a handle for further synthetic modification, allowing researchers to create a diverse array of analogues for structure-activity relationship (SAR) studies. This makes this compound a promising intermediate for synthesizing new chemical entities aimed at targeting proliferative diseases. Researchers can utilize this compound in high-throughput screening, biochemical assays, and as a building block in the synthesis of more complex molecules for evaluating anticancer, antimicrobial, and other biological activities.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-5-9(16-6(2)11-5)7-4-8(14)13-10(12-7)15-3/h4H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNQYUOBQKGFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-2-(methylthio)pyrimidin-4(3H)-one as Key Intermediate

  • The starting material 6-chloro-2-methylthiopyrimidin-4(3H)-one is typically prepared by chlorination of a pyrimidinone precursor using phosphoryl chloride (POCl3) under controlled temperature (85–95 °C) and in the presence of acid scavengers such as triethylamine, often without solvent.
  • This intermediate serves as a substrate for further nucleophilic substitution at the 6-position.

Nucleophilic Substitution at the 6-Position with Thiazolyl Derivatives

  • The 6-chloro group is displaced by nucleophiles such as 2,4-dimethylthiazol-5-yl amines or anilines under reflux conditions in solvents like n-butanol or DMF.
  • For example, 6-(N-alkylanilino)-2-methylthiopyrimidin-4(3H)-ones were synthesized by refluxing 6-chloro-2-methylthiopyrimidin-4(3H)-one with appropriate N-alkyl anilines for 12–72 hours, yielding 55–83%.
  • Similarly, nucleophilic substitution with thiazolyl amines can be performed under similar conditions to introduce the 2,4-dimethylthiazol-5-yl group at the 6-position.

Synthesis of the 2-(Methylthio) Substituent

  • The 2-(methylthio) group is introduced by alkylation of 2-thioxo derivatives of pyrimidinones with methyl iodide in the presence of base (e.g., NaOH) at moderate temperatures (0–60 °C).
  • For example, methylation of 2-thioxopyrimidin-4(3H)-ones with methyl iodide in aqueous ethanol or aqueous NaOH solutions at 60 °C for 2 hours yielded 2-(methylthio) derivatives in yields up to 87%.

Cyclization and Ring Closure Steps

  • In some synthetic routes, cyclization to form the pyrimidinone ring is achieved by condensation of guanidine derivatives with malonate esters or related compounds, followed by chlorination and substitution steps.
  • Nitrosative cyclization has also been reported for related compounds, involving treatment with sodium nitrite in acetic acid at low temperatures (10–15 °C) to form flavin analogues, which share structural similarities.

Purification and Yield Optimization

  • Crude products are often purified by dissolving in alkaline solution followed by reprecipitation with dilute hydrochloric acid to remove side products and improve purity.
  • Use of anilinium chloride salts as acid catalysts and careful control of reaction temperature (~170 °C) improves yields and reduces side product formation during amine substitution reactions.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Chlorination of pyrimidinone POCl3, triethylamine, 85–95 °C, solvent-free Not specified Formation of 6-chloro-2-methylthiopyrimidin-4-one
2 Nucleophilic substitution at C6 6-chloro-2-methylthiopyrimidin-4-one + thiazolyl amine, reflux in n-butanol or DMF, 12–72 h 55–83 Introduction of 6-(2,4-dimethylthiazol-5-yl) group
3 Methylation at C2 (thioxo to methylthio) 2-thioxopyrimidin-4(3H)-ones + methyl iodide, NaOH, 0–60 °C, 2 h 61–87 Alkylation to form 2-(methylthio) substituent
4 Purification Dissolution in alkaline solution, reprecipitation with 10% HCl - Removes side products, improves purity

Research Findings and Optimization Notes

  • The substitution of the 6-chloro group by thiazolyl amines is a well-established method with moderate to good yields, depending on the nucleophile and reaction conditions.
  • The methylation of the 2-thioxo group to 2-(methylthio) is efficiently achieved with methyl iodide under basic conditions, providing high yields and purity.
  • Use of acid catalysts such as anilinium chloride salts during amine substitution improves reaction efficiency but requires careful control to minimize side reactions.
  • Purification by alkaline dissolution followed by acid reprecipitation is critical for obtaining analytically pure compounds.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can inhibit cell proliferation by targeting CDK pathways. For instance, studies have demonstrated that derivatives of thiazole-pyrimidine compounds exhibit promising anticancer activity by selectively inhibiting CDK4 and CDK6 . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Biochemical Studies

The biochemical characterization of this compound has shown that it binds effectively to the active sites of various kinases. For example, research has highlighted its selectivity for MPS1 (Monopolar Spindle 1), a kinase involved in the spindle assembly checkpoint during mitosis. The introduction of specific substituents on the pyrimidine core has been found to enhance metabolic stability and selectivity against off-target kinases like CDK2, making it a valuable candidate for further development .

Case Studies

StudyFindings
Study on MPS1 Inhibition Demonstrated that methylation at the 6-position significantly improved stability and selectivity against CDK2 while maintaining potent inhibition of MPS1 .
Anticancer Evaluation Evaluated a series of thiazole-pyrimidine derivatives for their ability to induce apoptosis in MV4-11 acute myeloid leukemia cells, showing effective dose-dependent responses .
In Vivo Studies Investigated the pharmacokinetics and efficacy of a related compound in xenograft models, revealing significant tumor reduction after treatment with the compound .

Mechanism of Action

The mechanism by which 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidin-4(3H)-one Family

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Key Features
6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one (Target) Methylthio (SMe) 2,4-Dimethylthiazol-5-yl 281.35 High lipophilicity; thiazole enhances aromatic interactions
6-(Benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Methylthio (SMe) Benzo[c][1,2,5]thiadiazol-5-yl 306.35 Larger fused heterocycle increases steric bulk; potential for redox activity
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Methylthio (SMe) Methyl 172.21 Simplified structure; lacks aromatic substituents for target binding
6-(5-Fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one Methylthio (SMe) 5-Fluoropyridin-3-yl 265.28 Fluorine introduces electronegativity; pyridine allows hydrogen bonding
2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (Non-pyrimidinone analog) Chloromethyl N/A (Oxadiazole core) 255.67 Oxadiazole core differs in electronic properties; nitro group enhances reactivity

Key Research Findings and Implications

  • Lipophilicity and Bioavailability: The methylthio group in the target compound improves membrane permeability compared to hydroxyl or amino-substituted analogs (e.g., 5,6-diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in ) .
  • Thermodynamic Stability : The thiazole ring’s planarity may stabilize the compound in hydrophobic binding pockets, as seen in E6/p53 inhibitors () .
  • Synthetic Challenges : Derivatives with fused heterocycles (e.g., benzo-thiadiazole in ) require multi-step syntheses, whereas simpler analogs (e.g., 5-methyl-2-(methylthio)pyrimidin-4(3H)-one) are more scalable .

Biological Activity

6-(2,4-Dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is a thiazole derivative that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and results from relevant studies.

  • Molecular Formula : C₁₀H₁₁N₃OS₂
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 2097967-50-3

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dimethylthiazole-5-carbaldehyde with thiourea under acidic conditions. Common solvents include ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Activity : Studies have indicated its effectiveness in inhibiting cell proliferation in various cancer cell lines, making it a candidate for further drug development .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, potentially modulating signal transduction pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound binds to the active sites of certain enzymes, inhibiting their activity and preventing substrate access. This action can disrupt normal cellular functions and lead to apoptosis in cancer cells.
  • Signal Transduction Modulation : By interacting with cellular receptors, it may influence various signaling pathways that regulate cell growth and survival.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated significant growth inhibition at concentrations as low as 40 µg/mL, with some derivatives showing over 75% inhibition compared to controls like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µg/mL)% Growth Inhibition
This compoundSGC-790112.0 ± 1.580%
This compoundA54915.0 ± 0.878%
This compoundHepG210.0 ± 0.585%

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial and antifungal activities when tested against various strains using agar diffusion methods. The results suggest that it could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the thiazole and pyrimidine rings can significantly alter potency and selectivity against different biological targets. Research indicates that specific substitutions enhance enzyme binding affinity and improve overall efficacy against cancer cell lines .

Q & A

Q. What synthetic strategies are effective for preparing 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes refluxing precursors (e.g., thiazole derivatives and pyrimidinone intermediates) in ethanol or DMF/EtOH mixtures under controlled temperatures (60–100°C). Critical steps include optimizing solvent polarity, reaction time, and stoichiometric ratios of reagents like POCl₃ for phosphorylation or thiomethylation agents . Yield optimization requires monitoring by TLC/HPLC and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are prioritized for characterizing structural integrity, and what key spectral markers should researchers analyze?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., methylthio groups at C2 and thiazole at C6). Key markers include:
  • ¹H NMR : Methyl singlet (~δ 2.5 ppm for SCH₃) and thiazole proton splitting.
  • ¹³C NMR : Carbonyl (C4=O) at ~165–170 ppm and thiazole C-S resonance.
    Infrared (IR) spectroscopy identifies C=O stretching (~1680 cm⁻¹) and thioether bonds. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity in thiazole-pyrimidinone hybrids?

  • Methodological Answer : Standard assays include:
  • Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria. Controls should include vehicle (DMSO) and reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities to targets (e.g., kinases), explaining variations in activity. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., methylthio vs. phenyl groups) influencing potency. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. What strategies enhance target selectivity when modifying thiazole and pyrimidinone moieties?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole to improve enzyme active-site interactions.
  • Scaffold Hybridization : Fuse with coumarin or tetrazole rings (see ) to exploit π-π stacking or hydrogen bonding.
  • Isosteric Replacement : Replace SCH₃ with selenomethyl or alkoxy groups to modulate lipophilicity and binding kinetics .

Q. How should researchers address discrepancies in synthetic yields reported for pyrimidinone derivatives?

  • Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Use HPLC-MS to identify by-products (e.g., oxidation of SCH₃ to SO₂CH₃). Compare yields under inert (N₂) vs. ambient conditions to assess air sensitivity. Cross-reference synthetic protocols from and to identify critical deviations .

Q. What advanced techniques elucidate the three-dimensional conformation and reactivity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions.
  • DFT Calculations : Predict reactive sites (e.g., nucleophilic C5 of pyrimidinone) for functionalization.
  • Kinetic Studies : Monitor reactions via stopped-flow UV-Vis to determine rate constants for hydrolysis or oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

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